molecular formula C15H22N2O4 B15327845 (R)-2-((tert-Butoxycarbonyl)amino)-3-(2,6-dimethylpyridin-4-yl)propanoic acid

(R)-2-((tert-Butoxycarbonyl)amino)-3-(2,6-dimethylpyridin-4-yl)propanoic acid

Cat. No.: B15327845
M. Wt: 294.35 g/mol
InChI Key: LDJMDFBWSUZHJM-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-2-((tert-Butoxycarbonyl)amino)-3-(2,6-dimethylpyridin-4-yl)propanoic acid is a chiral compound with significant applications in organic synthesis and medicinal chemistry. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine functionalities during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((tert-Butoxycarbonyl)amino)-3-(2,6-dimethylpyridin-4-yl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate chiral precursor and 2,6-dimethylpyridine.

    Protection of Amine Group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

    Formation of Propanoic Acid: The protected amine is then reacted with a suitable reagent to form the propanoic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile .

Chemical Reactions Analysis

Types of Reactions

®-2-((tert-Butoxycarbonyl)amino)-3-(2,6-dimethylpyridin-4-yl)propanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

®-2-((tert-Butoxycarbonyl)amino)-3-(2,6-dimethylpyridin-4-yl)propanoic acid has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a building block for the development of pharmaceutical agents.

    Industry: The compound is employed in the production of fine chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)-3-(2,6-dimethylpyridin-4-yl)propanoic acid involves its interaction with specific molecular targets. The Boc protecting group can be selectively removed under mild conditions, allowing the free amine to participate in further reactions. The compound’s effects are mediated through its ability to form stable intermediates and transition states during chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-((tert-Butoxycarbonyl)amino)-3-(2,6-dimethylpyridin-4-yl)propanoic acid: The enantiomer of the compound, which may exhibit different reactivity and biological activity.

    N-tert-Butoxycarbonyl-L-alanine: Another Boc-protected amino acid with similar protective functionality.

    tert-Butyl 2-amino-3-(2,6-dimethylpyridin-4-yl)propanoate: A structurally related compound with a tert-butyl ester group instead of a carboxylic acid.

Uniqueness

®-2-((tert-Butoxycarbonyl)amino)-3-(2,6-dimethylpyridin-4-yl)propanoic acid is unique due to its specific chiral configuration and the presence of the 2,6-dimethylpyridine moiety, which imparts distinct chemical properties and reactivity.

Properties

Molecular Formula

C15H22N2O4

Molecular Weight

294.35 g/mol

IUPAC Name

(2R)-3-(2,6-dimethylpyridin-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C15H22N2O4/c1-9-6-11(7-10(2)16-9)8-12(13(18)19)17-14(20)21-15(3,4)5/h6-7,12H,8H2,1-5H3,(H,17,20)(H,18,19)/t12-/m1/s1

InChI Key

LDJMDFBWSUZHJM-GFCCVEGCSA-N

Isomeric SMILES

CC1=CC(=CC(=N1)C)C[C@H](C(=O)O)NC(=O)OC(C)(C)C

Canonical SMILES

CC1=CC(=CC(=N1)C)CC(C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.